Tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetylation: The acetyl group can be introduced using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the fluoro group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, or cellular signaling.
Comparison with Similar Compounds
tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness:
- The presence of both the acetyl and fluoro groups in tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate provides unique reactivity and biological activity compared to its analogs.
- The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H16FNO3 |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-7(13)10(11)5-12(6-10)8(14)15-9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
UXKPYLSIHXBZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CN(C1)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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